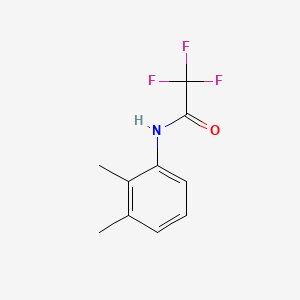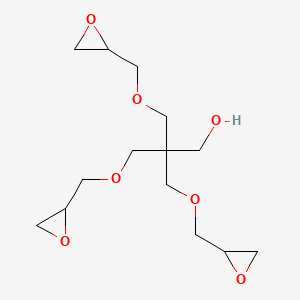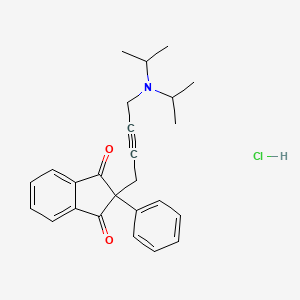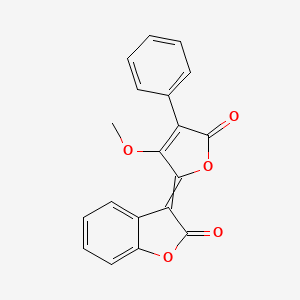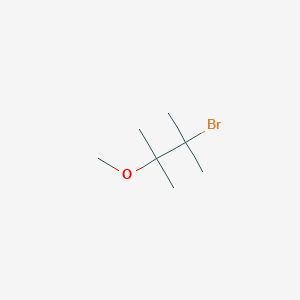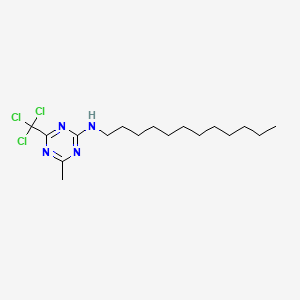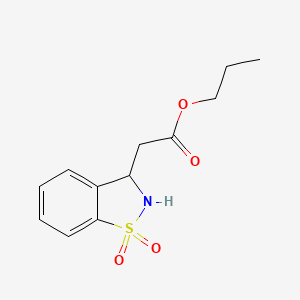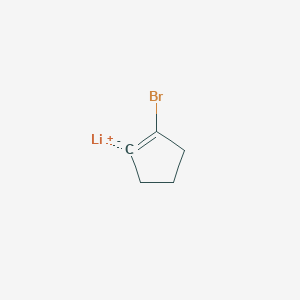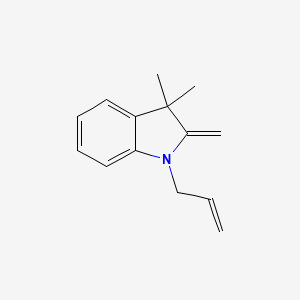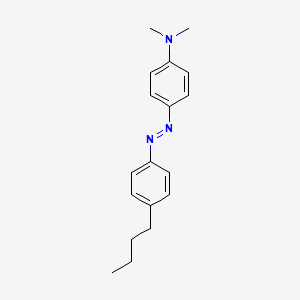![molecular formula C15H18N4O2 B14707130 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21708-13-4](/img/structure/B14707130.png)
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including acting as cofactors in enzymatic reactions
Métodos De Preparación
The synthesis of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of formylmethylflavin, which is then reacted with specific hydrazides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like acetic acid and require precise temperature control to ensure the correct formation of the compound . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being derivatives of the original compound with altered functional groups .
Aplicaciones Científicas De Investigación
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This inhibition is often due to the compound’s ability to mimic natural substrates or cofactors, thereby blocking the enzyme’s normal function .
Comparación Con Compuestos Similares
When compared to other pteridine derivatives, 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its unique structural features and reactivity. Similar compounds include:
- 7,8-Dimethyl-2,4-dioxo-1,3,4,4a,5,10a-hexahydrobenzo[g]pteridine-10(2H)-carbaldehyde
- 2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetic acid
- N′1,N′4-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide
These compounds share similar core structures but differ in their functional groups and specific applications, highlighting the versatility and adaptability of the pteridine scaffold.
Propiedades
Número CAS |
21708-13-4 |
|---|---|
Fórmula molecular |
C15H18N4O2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
7,8-dimethyl-10-propyl-1,10a-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c1-4-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h6-7,13H,4-5H2,1-3H3,(H2,17,18,20,21) |
Clave InChI |
GARBWWQCNOXSPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2C(=NC3=C1C=C(C(=C3)C)C)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



